molecular formula C15H23NO3 B14710128 Octyl 4-amino-2-hydroxybenzoate CAS No. 21545-96-0

Octyl 4-amino-2-hydroxybenzoate

Cat. No.: B14710128
CAS No.: 21545-96-0
M. Wt: 265.35 g/mol
InChI Key: ZTOFGSQXAKLGQP-UHFFFAOYSA-N
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Description

Octyl 4-amino-2-hydroxybenzoate is an organic compound that belongs to the class of aminobenzoates. It is commonly used in various applications, including as an ultraviolet filter in sunscreen products. This compound is known for its ability to absorb ultraviolet radiation, thereby protecting the skin from harmful effects such as sunburn and premature aging.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octyl 4-amino-2-hydroxybenzoate typically involves the esterification of 4-amino-2-hydroxybenzoic acid with octanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions include heating the mixture under reflux to facilitate the esterification process.

Industrial Production Methods

In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The process may also involve purification steps such as distillation and recrystallization to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

Octyl 4-amino-2-hydroxybenzoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The hydroxyl group can undergo substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acid chlorides are commonly used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of this compound.

    Reduction: Corresponding amines.

    Substitution: Ethers and esters of this compound.

Scientific Research Applications

Octyl 4-amino-2-hydroxybenzoate has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of Octyl 4-amino-2-hydroxybenzoate is its ability to absorb ultraviolet radiation. The compound absorbs ultraviolet B radiation, preventing it from penetrating the skin and causing damage. This absorption occurs due to the presence of conjugated double bonds in the molecule, which allows it to absorb high-energy ultraviolet photons and dissipate the energy as heat.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Octyl 4-amino-2-hydroxybenzoate is unique due to its dual functional groups (amino and hydroxyl), which provide it with distinct chemical properties and reactivity. Its ability to absorb ultraviolet radiation makes it particularly valuable in sunscreen formulations, offering protection against harmful ultraviolet rays.

Properties

CAS No.

21545-96-0

Molecular Formula

C15H23NO3

Molecular Weight

265.35 g/mol

IUPAC Name

octyl 4-amino-2-hydroxybenzoate

InChI

InChI=1S/C15H23NO3/c1-2-3-4-5-6-7-10-19-15(18)13-9-8-12(16)11-14(13)17/h8-9,11,17H,2-7,10,16H2,1H3

InChI Key

ZTOFGSQXAKLGQP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC(=O)C1=C(C=C(C=C1)N)O

Origin of Product

United States

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